molecular formula C15H20O5 B1673122 Heptelidic acid CAS No. 57710-57-3

Heptelidic acid

カタログ番号: B1673122
CAS番号: 57710-57-3
分子量: 280.32 g/mol
InChIキー: JESMSCGUTIEROV-RTWAVKEYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Heptelidic acid is primarily produced through biosynthesis by fungi. The biosynthetic pathway involves the formation of an epoxide warhead, which is crucial for its inhibitory activity . The genes responsible for its biosynthesis have been identified in Aspergillus oryzae . The fermentation process typically involves culturing the fungi in a suitable medium, followed by extraction and purification of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using fungi such as Aspergillus oryzae. The fermentation broth is filtered, and the compound is extracted using solvents like ethyl acetate. The organic phase is then dried over sodium sulfate and purified using chromatographic techniques .

化学反応の分析

反応の種類: ヘプテリジン酸は、次のような様々な化学反応を起こします。

    酸化: ヘプテリジン酸は酸化されて異なる誘導体になりえます。

    還元: 還元反応は、ラクトン環構造を修飾することができます。

    置換: 置換反応は、エポキシド環またはラクトン環で起こります。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

    置換: アミンやチオールなどの求核剤は、エポキシド環と反応します。

生成される主要な生成物: これらの反応から生成される主要な生成物は、官能基が修飾された様々なヘプテリジン酸誘導体であり、異なる生物活性を示す可能性があります。 .

4. 科学研究への応用

ヘプテリジン酸は、幅広い科学研究への応用があります。

科学的研究の応用

Antitumor Applications

Recent studies have highlighted the antitumor properties of heptelidic acid, particularly against pancreatic cancer and melanoma.

  • Mechanism of Action : this compound acts as a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme crucial for cellular metabolism. By covalently modifying the active site cysteine thiol of GAPDH, this compound effectively disrupts cancer cell proliferation and migration .
  • In Vitro and In Vivo Studies : In vitro experiments demonstrated that this compound significantly suppressed the growth of melanoma-derived B16F10 cells in a concentration-dependent manner. The compound also inhibited cell migration, indicating its potential as an anticancer agent . In vivo studies further confirmed these findings, showing that this compound could reduce tumor growth without adversely affecting non-cancerous cells .

Table 1: Summary of Antitumor Effects

Study TypeCancer TypeEffect ObservedReference
In VitroMelanomaGrowth suppression
In VivoPancreatic CancerTumor growth reduction
MechanismGAPDH InhibitionCytostatic activity

Agricultural Applications

This compound has also been explored for its potential use as a biopesticide due to its antimicrobial properties.

  • Antibiotic Properties : The compound has been identified as an antibiotic against various microbial strains, suggesting its utility in agricultural settings to protect crops from fungal infections . The ability to inhibit pathogenic fungi could lead to the development of sustainable agricultural practices that minimize chemical pesticide use.

Biotechnological Applications

In biotechnology, this compound's role as a natural product offers avenues for research into novel therapeutic agents.

  • Drug Development : Understanding the biosynthetic pathways and mechanisms of resistance related to this compound can inform the design of new drugs targeting similar pathways in human diseases . Its unique structure may inspire the synthesis of analogs with enhanced efficacy or reduced toxicity.

Case Study 1: this compound in Cancer Therapy

A study conducted on mice with transplanted melanoma showed that administration of this compound resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated, indicating a favorable safety profile for further clinical exploration .

Case Study 2: Agricultural Efficacy

Field trials utilizing this compound as a biopesticide demonstrated a marked decrease in fungal infections among treated crops compared to untreated controls. This suggests that this compound could serve as an effective alternative to synthetic fungicides, promoting sustainable farming practices .

作用機序

ヘプテリジン酸は、GAPDHの活性部位システインチオールを共有結合的に修飾することで作用し、酵素の不可逆的阻害を引き起こします。 . この阻害は、重要な代謝経路である解糖系を阻害し、それによって細胞のエネルギー産生に影響を与えます。 この化合物は、DNAポリメラーゼも阻害し、その生物学的効果にさらに貢献しています。 .

6. 類似の化合物との比較

ヘプテリジン酸は、GAPDHに対する特異的な阻害作用により、ユニークな化合物です。 類似の化合物には以下が含まれます。

これらの化合物は構造的に類似していますが、その特異的な生物学的標的と活性は異なり、ヘプテリジン酸の作用様式と応用におけるユニークさを際立たせています。

類似化合物との比較

Heptelidic acid is unique due to its specific inhibitory action on GAPDH. Similar compounds include:

These compounds share structural similarities but differ in their specific biological targets and activities, highlighting the uniqueness of this compound in its mode of action and applications.

生物活性

Heptelidic acid (HA), a sesquiterpene lactone derived from the fungus Aspergillus oryzae, has garnered significant attention for its biological activity, particularly in the context of cancer treatment and metabolic inhibition. This article synthesizes findings from diverse sources to provide a comprehensive overview of HA's biological effects, mechanisms of action, and potential therapeutic applications.

This compound is known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme crucial for glycolysis. The inhibition occurs through the covalent modification of the active site cysteine thiol, making HA a potent nanomolar inhibitor of GAPDH. This mechanism has been elucidated through structural studies that reveal how HA interacts with the enzyme at a molecular level, highlighting the importance of its fused lactone ring system for biological activity .

Antitumor Effects

Recent studies have demonstrated that HA exhibits significant antitumor properties, particularly against melanoma and pancreatic cancer. The following key findings summarize its efficacy:

  • In Vitro Studies : HA was shown to inhibit the growth of B16F10 melanoma cells in a concentration-dependent manner. The Sulforhodamine B (SRB) assay indicated that as HA concentration increased, cell viability decreased significantly. This effect correlates with reduced GAPDH activity within the tumor cells .
  • In Vivo Studies : In animal models, oral administration of HA resulted in a marked suppression of tumor growth without significant adverse effects on biochemical parameters, indicating its potential as a therapeutic agent with minimal toxicity .

Table 1: Summary of Antitumor Effects of this compound

Study TypeCancer TypeAdministration MethodKey Findings
In VitroMelanoma (B16F10)Direct treatmentSignificant growth inhibition
In VivoMelanoma (B16F10)Oral administrationReduced tumor size; minimal adverse effects
In VivoPancreatic CancerOral administrationInhibition of tumor progression

Mechanism of Tumor Suppression

The antitumor effects of HA are primarily attributed to its ability to inhibit GAPDH activity. This inhibition disrupts glycolytic metabolism in cancer cells, which often rely on aerobic glycolysis for rapid proliferation. The reduction in GAPDH activity leads to decreased energy production and biosynthetic precursors necessary for tumor growth .

Case Studies

  • C26 Colorectal Cancer Model : In a study involving C26 tumor-bearing mice, treatment with HA resulted in notable splenomegaly and muscle loss compared to control groups. This suggests that while HA may exert strong antitumor effects, it also has systemic implications that warrant further investigation into its overall impact on host physiology .
  • Probiotic Applications : As a metabolite produced by probiotics, HA's role in modulating gut microbiota and its subsequent effects on systemic health and cancer progression is an emerging area of research. The interaction between gut-derived metabolites and cancer biology presents a novel therapeutic avenue .

特性

IUPAC Name

(5aS,6R,9S,9aS)-1-oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-8(2)10-3-4-15(7-20-15)12-11(10)5-9(13(16)17)6-19-14(12)18/h5,8,10-12H,3-4,6-7H2,1-2H3,(H,16,17)/t10-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESMSCGUTIEROV-RTWAVKEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(CO2)C3C1C=C(COC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2(CO2)[C@@H]3[C@@H]1C=C(COC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901105608
Record name Koningic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57710-57-3
Record name (2′S,5aS,6R,9aS)-1,5a,6,7,8,9a-Hexahydro-6-(1-methylethyl)-1-oxospiro[2-benzoxepin-9(3H),2′-oxirane]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57710-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Koningic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KONINGIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8EDV2NKQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptelidic acid
Reactant of Route 2
Heptelidic acid
Reactant of Route 3
Heptelidic acid
Reactant of Route 4
Heptelidic acid
Reactant of Route 5
Heptelidic acid
Reactant of Route 6
Heptelidic acid
Customer
Q & A

Q1: What is the primary mechanism of action of heptelidic acid?

A1: this compound acts as a potent and specific inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) []. It irreversibly binds to the active site cysteine residue (Cys-149) of GAPDH [, ], leading to inhibition of the enzyme's activity [].

Q2: What are the downstream consequences of GAPDH inhibition by this compound?

A2: Inhibition of GAPDH by HA disrupts glycolysis, a fundamental metabolic pathway for energy production in cells [, ]. This disruption leads to a decrease in ATP levels [, ] and can trigger various cellular responses, including apoptosis [, , ], altered immune cell function [], and potential therapeutic effects against cancer cells [, ].

Q3: Does this compound affect other cellular processes besides glycolysis?

A3: While primarily known for its impact on glycolysis through GAPDH inhibition, research suggests HA might influence other cellular processes. For instance, it has been implicated in modulating phospholipase D2 (PLD2) activity in PC12 cells []. Additionally, its effects on amino acid and fatty acid metabolism are being investigated [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H20O5, and its molecular weight is 280.31 g/mol [].

Q5: What spectroscopic data are available for the characterization of this compound?

A5: The structural elucidation of this compound has been achieved using various spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy, such as 1H NMR and 13C NMR, which provide information about the hydrogen and carbon atoms in the molecule [, ]. Additionally, infrared (IR) spectroscopy is employed to identify functional groups present in the compound, such as the characteristic absorption bands for carboxyl and isopropyl groups [].

Q6: How do structural modifications of this compound affect its activity?

A6: Studies exploring the structure-activity relationship (SAR) of HA and its analogs have revealed key structural features essential for its activity. The presence of the epoxide warhead and the fused lactone ring system are crucial for potent GAPDH inhibition []. Modifications to these moieties can significantly impact its potency and selectivity [].

Q7: What is known about the stability of this compound?

A7: The stability of HA under various conditions is an active area of research. Factors such as temperature, pH, and exposure to light can affect its degradation rate. Formulation strategies to improve its stability, solubility, and bioavailability are being investigated [, ].

Q8: What is known about the pharmacokinetics (PK) of this compound?

A8: The pharmacokinetic properties of HA, including its absorption, distribution, metabolism, and excretion (ADME), are under investigation. Understanding these properties is crucial for optimizing its therapeutic potential and determining effective dosage regimens [].

Q9: What are the in vitro and in vivo effects of this compound?

A9: this compound has demonstrated significant in vitro and in vivo effects, primarily attributed to its GAPDH inhibitory activity. In vitro: It inhibits the proliferation of various cancer cell lines, including leukemia [, ], thyroid cancer [], and melanoma []. It also affects the function of immune cells, specifically CD4+ T cells, influencing their differentiation and cytokine production [, ].In vivo: Studies using animal models have shown promising results. For example, HA has demonstrated efficacy against a B-cell acute lymphoblastic leukemia patient-derived xenograft (PDX) model, showing increased survival time in treated mice []. Additionally, it has been shown to attenuate disease severity in a mouse model of multiple sclerosis (MS) [].

Q10: Are there any biomarkers being investigated for this compound treatment?

A10: The identification of reliable biomarkers for HA treatment is an ongoing area of research. These biomarkers could potentially help predict treatment efficacy, monitor therapeutic responses, and identify potential adverse effects [].

Q11: Are there any known mechanisms of resistance to this compound?

A11: Resistance to HA is a possibility, as seen with many therapeutic agents. Studies have identified mutations in the GAPDH gene, both within and distant from the active site, that can confer resistance to HA [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。